Cas no 1896411-03-2 (3-2-(pyrrolidin-1-yl)phenylpropan-1-ol)

3-2-(pyrrolidin-1-yl)phenylpropan-1-ol Chemical and Physical Properties
Names and Identifiers
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- 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol
- 1896411-03-2
- 3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol
- EN300-1758592
-
- Inchi: 1S/C13H19NO/c15-11-5-7-12-6-1-2-8-13(12)14-9-3-4-10-14/h1-2,6,8,15H,3-5,7,9-11H2
- InChI Key: PSLZCIXIONRSFO-UHFFFAOYSA-N
- SMILES: OCCCC1C=CC=CC=1N1CCCC1
Computed Properties
- Exact Mass: 205.146664230g/mol
- Monoisotopic Mass: 205.146664230g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 4
- Complexity: 177
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 23.5Ų
- XLogP3: 2.5
3-2-(pyrrolidin-1-yl)phenylpropan-1-ol Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1758592-0.5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.5g |
$836.0 | 2023-09-20 | ||
Enamine | EN300-1758592-0.05g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.05g |
$732.0 | 2023-09-20 | ||
Enamine | EN300-1758592-10.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 10g |
$3746.0 | 2023-06-03 | ||
Enamine | EN300-1758592-5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 5g |
$2525.0 | 2023-09-20 | ||
Enamine | EN300-1758592-1.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 1g |
$871.0 | 2023-06-03 | ||
Enamine | EN300-1758592-0.25g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.25g |
$801.0 | 2023-09-20 | ||
Enamine | EN300-1758592-0.1g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 0.1g |
$767.0 | 2023-09-20 | ||
Enamine | EN300-1758592-5.0g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 5g |
$2525.0 | 2023-06-03 | ||
Enamine | EN300-1758592-1g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 1g |
$871.0 | 2023-09-20 | ||
Enamine | EN300-1758592-2.5g |
3-[2-(pyrrolidin-1-yl)phenyl]propan-1-ol |
1896411-03-2 | 2.5g |
$1707.0 | 2023-09-20 |
3-2-(pyrrolidin-1-yl)phenylpropan-1-ol Related Literature
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Mohsen Khaledian,Razali Ismail,Elnaz Akbari RSC Adv., 2016,6, 38753-38760
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Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
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4. Book reviews
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5. Carambola-shaped LiFePO4/C nanocomposites: directing synthesis and enhanced Li storage properties†Xueliang Li,Hongchang Jin,Shuai Liu,Sen Xin,Yu Meng,Jiejie Chen J. Mater. Chem. A, 2015,3, 116-120
Additional information on 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol
Recent Advances in the Study of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2): A Comprehensive Research Brief
The compound 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique pyrrolidine-phenylpropanol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on elucidating its pharmacological properties, synthetic pathways, and potential mechanisms of action, making it a subject of intense scientific inquiry.
One of the key areas of research has been the synthesis and optimization of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol. A study published in the Journal of Medicinal Chemistry (2023) detailed a novel synthetic route that improves yield and purity while reducing production costs. The researchers employed a multi-step process involving palladium-catalyzed cross-coupling reactions, followed by selective reduction, to achieve the desired compound with high enantiomeric purity. This advancement is particularly significant for scaling up production for preclinical and clinical studies.
Pharmacological evaluations of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol have revealed its potential as a modulator of central nervous system (CNS) receptors. In vitro and in vivo studies have demonstrated its affinity for serotonin and dopamine receptors, suggesting possible applications in the treatment of neuropsychiatric disorders such as depression and schizophrenia. A recent preclinical trial highlighted its ability to cross the blood-brain barrier efficiently, with a favorable pharmacokinetic profile and minimal off-target effects.
Another groundbreaking study explored the compound's anti-inflammatory properties. Researchers found that 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol inhibits the NF-κB signaling pathway, thereby reducing the production of pro-inflammatory cytokines. This finding opens new avenues for its use in treating chronic inflammatory conditions, such as rheumatoid arthritis and inflammatory bowel disease. The study also noted the compound's low toxicity profile, further supporting its therapeutic potential.
Despite these promising findings, challenges remain in the development of 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol as a therapeutic agent. Current research is focused on addressing issues related to metabolic stability and long-term safety. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize the compound's structure and evaluate its efficacy in larger animal models and human trials.
In conclusion, 3-2-(pyrrolidin-1-yl)phenylpropan-1-ol (CAS: 1896411-03-2) represents a compelling candidate for further investigation in the chemical biology and pharmaceutical fields. Its diverse pharmacological activities, coupled with recent advancements in synthesis and characterization, underscore its potential as a multifunctional therapeutic agent. Continued research will be essential to fully unlock its clinical applications and translate these findings into tangible medical benefits.
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